molecular formula C21H20ClN3O2 B318134 [4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone

[4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone

Cat. No.: B318134
M. Wt: 381.9 g/mol
InChI Key: RXFNPPKNKBCWIV-UHFFFAOYSA-N
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Description

[4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorinated methylphenyl group and an isoxazolyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Substitution on the Piperazine Ring: The piperazine ring is functionalized by introducing the 5-chloro-2-methylphenyl group through a nucleophilic substitution reaction.

    Coupling Reaction: The final step involves coupling the isoxazolyl carbonyl group with the substituted piperazine ring using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

[4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine ring or the isoxazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

[4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of [4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to and modulate the activity of certain receptors in the central nervous system.

    Enzymes: It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

    Ion Channels: The compound could influence the function of ion channels, affecting cellular signaling and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)piperazine: A structurally similar compound with a chlorophenyl group on the piperazine ring.

    1-(4-Methylphenyl)piperazine: Another related compound with a methylphenyl group on the piperazine ring.

    1-(3-Isoxazolyl)piperazine: A compound with an isoxazolyl group on the piperazine ring.

Uniqueness

[4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both a chlorinated methylphenyl group and an isoxazolyl carbonyl group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C21H20ClN3O2/c1-15-7-8-17(22)13-19(15)24-9-11-25(12-10-24)21(26)18-14-20(27-23-18)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3

InChI Key

RXFNPPKNKBCWIV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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